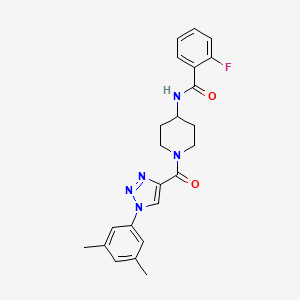

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Description

The compound N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a 3,5-dimethylphenyl group, a piperidine ring linked via a carbonyl group, and a 2-fluorobenzamide moiety. The triazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the fluorinated benzamide and piperidine groups may enhance bioavailability and target binding .

Properties

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-18(12-15)29-14-21(26-27-29)23(31)28-9-7-17(8-10-28)25-22(30)19-5-3-4-6-20(19)24/h3-6,11-14,17H,7-10H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOBHDKBSJQCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential.

1. Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C24H27N5O2

- Molecular Weight : 417.513 g/mol

- CAS Number : 1251551-26-4

The structure features a triazole ring, which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : The initial step involves the reaction between an appropriate azide and alkyne under copper(I) catalysis to form the triazole.

- Piperidine Attachment : The triazole derivative is then coupled with a piperidine derivative to form the core structure.

- Final Modification : The introduction of the fluorobenzamide group completes the synthesis.

3.1 Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their activity against various bacterial strains and fungi.

In studies where related compounds were tested against Mycobacterium tuberculosis, several derivatives showed promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that our compound may also possess similar anti-tubercular properties.

3.2 Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on triazole derivatives that have demonstrated antiproliferative effects in various cancer cell lines. For example, compounds with similar structures have exhibited GI50 values ranging from 22 nM to 65 nM against human cancer cell lines .

A detailed analysis of the mechanism revealed that these compounds can induce apoptosis by activating caspases and down-regulating anti-apoptotic proteins like Bcl2 . This mechanism highlights the potential of this compound in cancer therapy.

Case Study 1: Antitubercular Activity Evaluation

In a recent study focusing on triazole derivatives as anti-tubercular agents, compounds structurally related to this compound were synthesized and tested against Mycobacterium tuberculosis. The most active compounds displayed IC90 values ranging from 3.73 to 4.00 μM and were found to be non-toxic to human embryonic kidney cells (HEK-293) .

Case Study 2: Anticancer Mechanism Investigation

Another investigation into the anticancer properties of triazole derivatives revealed that certain compounds induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways. The study indicated that modifications in the triazole structure could enhance cytotoxicity while maintaining selectivity towards cancer cells .

5. Conclusion

This compound presents significant promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research into its mechanisms of action and further optimization could yield valuable insights into its therapeutic applications.

Comparison with Similar Compounds

Structural Features

The compound’s structure is compared below with pyrazoline () and pyrazolo-pyrimidin derivatives ():

Key Observations :

Key Observations :

Physicochemical and Crystallographic Properties

While explicit data for the target compound is unavailable, inferences are drawn from analogous compounds:

- Melting Points : Pyrazoline derivatives () exhibit melting points >150°C due to crystalline packing, whereas Example 53 () melts at 175–178°C, reflecting its extended aromatic system . The target’s simpler structure may result in a lower melting point.

- Crystallography : All compounds utilize SHELX software (e.g., SHELXL, SHELXS) for structure refinement, with WinGX/ORTEP for visualization . The target’s triazole and benzamide groups may adopt planar conformations, similar to pyrazoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.